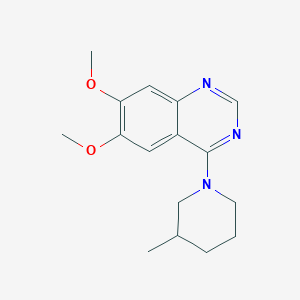
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine, also known as MSPP, is a pyrimidine derivative that has been extensively studied in recent years due to its potential applications in a wide range of scientific research fields. MSPP has been found to possess a variety of biochemical and physiological effects, as well as having a wide range of potential applications in laboratory experiments.
科学研究应用
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and bioengineering. In pharmacology, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new therapeutic agents for the treatment of various diseases. In biochemistry, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of enzymes and other proteins, as well as its potential applications in drug discovery and drug design. In bioengineering, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of proteins and other molecules, as well as its potential applications in gene therapy and tissue engineering.
作用机制
The mechanism of action of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are a group of hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess antioxidant, anti-allergic, and anti-diabetic properties. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-microbial, anti-fungal, and anti-tumor properties.
实验室实验的优点和局限性
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in laboratory experiments. Its low toxicity and high solubility make it an ideal candidate for use in a variety of laboratory experiments. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine also has some limitations. Its short half-life and low bioavailability can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine. One potential direction is to further study its mechanism of action and its biochemical and physiological effects in order to develop new therapeutic agents for the treatment of various diseases. Another potential direction is to explore the use of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in gene therapy and tissue engineering. Finally, further research could be conducted to explore the potential applications of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in drug discovery and drug design.
合成方法
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the reaction of 4-chlorophenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methylsulfanyl-4-phenylpiperazine. The second step involves the condensation of the 4-methylsulfanyl-4-phenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine.
属性
IUPAC Name |
2-methylsulfanyl-4-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-20-15-16-8-7-14(17-15)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAIJMSMURBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)
![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445146.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)
![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445187.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445192.png)